
5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 6-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The scalability of the process is crucial for industrial applications, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different oxidation states.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or selenium dioxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as anti-inflammatory, anti-bacterial, and anti-cancer properties.
Medicine: It is explored for its potential use in developing therapeutic agents for neurodegenerative diseases and infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Comparison: Compared to its analogs, 5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline has a unique substitution pattern that can influence its biological activity and chemical reactivity. The presence of the methyl group at the 6th position may enhance its lipophilicity and membrane permeability, making it more effective in certain applications.
Eigenschaften
Molekularformel |
C10H12BrN |
|---|---|
Molekulargewicht |
226.11 g/mol |
IUPAC-Name |
5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12BrN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-3,12H,4-6H2,1H3 |
InChI-Schlüssel |
OKHSKMWTUCTRFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CNCC2)C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


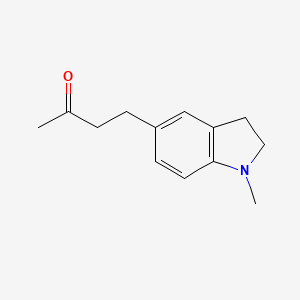
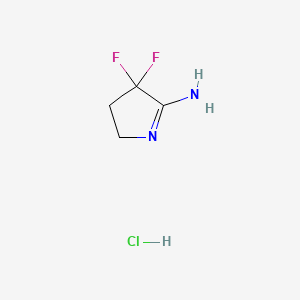
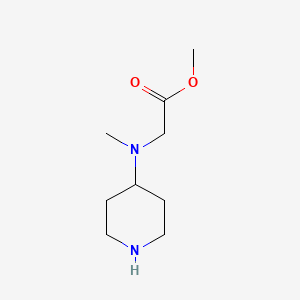
![2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B13577141.png)
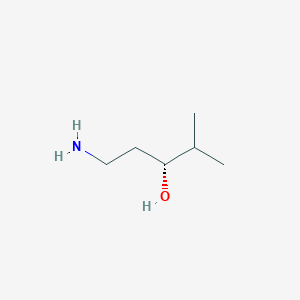


![4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol](/img/structure/B13577178.png)
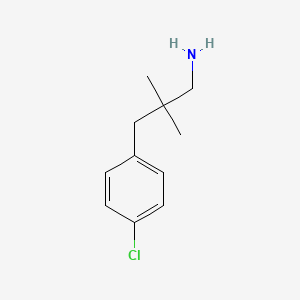
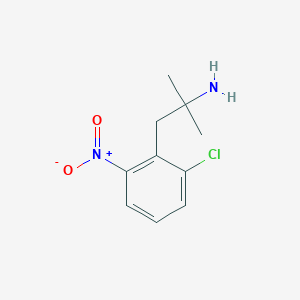
![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13577196.png)
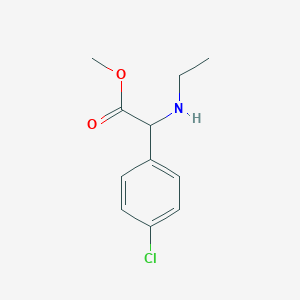
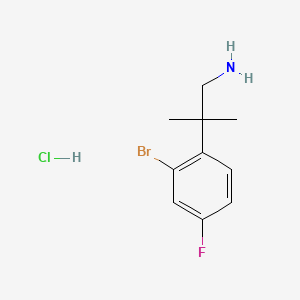
![2-[3-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13577220.png)
